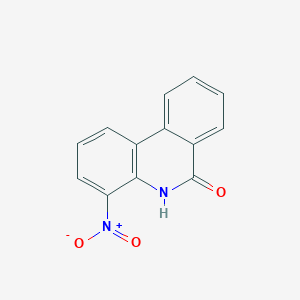

4-Nitrophenanthridin-6(5h)-one

Descripción

Significance of Phenanthridinone Scaffolds in Contemporary Chemical and Biological Research

The phenanthridinone scaffold is a crucial heterocyclic framework found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities. researchgate.netnih.gov This structural motif has garnered considerable attention in organic synthesis and medicinal chemistry, leading to the development of novel synthetic methodologies and compounds with significant pharmaceutical potential. nih.gov Phenanthridinone analogs are recognized as key structures with potential activities against neurodegenerative diseases, cancer, and HIV. researchgate.net Their diverse biological activities also include antioxidant, anti-inflammatory, and immunomodulatory properties. researchgate.netontosight.ai The inherent versatility of the phenanthridinone core allows for various chemical modifications, making it a valuable template for the design and discovery of new therapeutic agents.

Historical Development of Research on Phenanthridinone Systems

Research into phenanthridinone systems has a long history, with early studies focusing on their synthesis and basic chemical properties. A significant review published in 1957 highlights the foundational work on the chemistry and synthetic applications of the phenanthridinone system. acs.org Over the decades, the field has evolved, with numerous synthetic approaches being developed to construct the tricyclic phenanthridinone skeleton. tcu.edu These methods often involve sequences of ring formation, such as the A→C→B-ring sequence, where the A and C rings are constructed first, followed by the B ring. tcu.edu More recent advancements have focused on developing more efficient and versatile synthetic strategies, including transition metal-catalyzed reactions, to access a wider range of phenanthridinone derivatives. bohrium.comacs.orgnih.gov This has been driven by the increasing recognition of their therapeutic potential.

Rationale for Focused Investigation of 4-Nitrophenanthridin-6(5H)-one

The focused investigation of 4-Nitrophenanthridin-6(5H)-one stems from the broader interest in nitro-substituted aromatic compounds in medicinal chemistry. The introduction of a nitro group can significantly influence a molecule's biological activity. For instance, nitration of phenanthridinone at the 4-position is a known modification, particularly when the 2-position is blocked. researchgate.net This specific substitution pattern suggests a targeted approach to modulate the compound's properties. The presence of the nitro group at the 4-position in the phenanthridinone scaffold makes 4-Nitrophenanthridin-6(5H)-one a compound of interest for exploring potential anticancer properties, as certain phenanthridine (B189435) derivatives have shown inhibitory effects on topoisomerase enzymes, which are crucial for DNA replication. ontosight.ai

Scope and Objectives of Academic Inquiry into 4-Nitrophenanthridin-6(5H)-one

The academic inquiry into 4-Nitrophenanthridin-6(5H)-one, identified by its CAS number 23818-43-1, encompasses its synthesis, chemical characterization, and the exploration of its biological activities. ontosight.ai The primary objectives are to understand its chemical structure and properties, which are fundamental to predicting its behavior in biological systems. ontosight.ai A significant part of the research focuses on its potential as an anticancer agent, investigating its interactions with biological targets and its mechanism of action. ontosight.ai While it is a subject of interest in medicinal chemistry, comprehensive studies, including detailed pharmacological and toxicological analyses, are necessary to fully unlock its therapeutic potential. ontosight.ai

Structure

3D Structure

Propiedades

Número CAS |

23818-43-1 |

|---|---|

Fórmula molecular |

C13H8N2O3 |

Peso molecular |

240.21 g/mol |

Nombre IUPAC |

4-nitro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8N2O3/c16-13-10-5-2-1-4-8(10)9-6-3-7-11(15(17)18)12(9)14-13/h1-7H,(H,14,16) |

Clave InChI |

PQKGWMHEHBQWIR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |

Origen del producto |

United States |

Synthetic Methodologies for 4 Nitrophenanthridin 6 5h One and Its Derivatives

Classical Approaches in Phenanthridinone Synthesis

Traditional methods for synthesizing the phenanthridinone skeleton often require harsh reaction conditions or the preparation of complex starting materials, which can limit their applicability and result in moderate yields. nih.gov

One of the most established routes to phenanthridinones involves the reductive cyclization of suitably substituted 2-nitrobiphenyls. nih.govrsc.org This strategy is contingent on the prior synthesis of a biphenyl (B1667301) precursor containing a nitro group ortho to the biaryl bond and a carbonyl-containing group (like a carboxylic acid or ester) on the other ring.

The general process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking the carbonyl group to form the lactam ring of the phenanthridinone. Various reducing agents can be employed for this transformation. For instance, the reductive cyclization of 2‐nitrobiphenyls can be catalyzed by molybdenum complexes using triphenylphosphine (B44618) (PPh₃) as the reductant. researchgate.net While this method is a cornerstone in phenanthridinone synthesis, its main drawback lies in the often-demanding synthesis of the required nitro-carbonyl-biphenyl starting materials, which might involve Ullmann coupling or nitration reactions that can be difficult to control. nih.gov

Rearrangement reactions provide another classical avenue to the phenanthridinone core, most notably the Schmidt and Beckmann rearrangements. nih.govrsc.org Both methods typically start from fluorenone or its derivatives. nih.gov A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer. wiley-vch.de

Beckmann Rearrangement : This reaction transforms an oxime into an amide. wiley-vch.de To synthesize a phenanthridinone, fluorenone is first converted to fluorenone oxime. Upon treatment with an acid catalyst, the oxime undergoes rearrangement to form the seven-membered lactam ring characteristic of the phenanthridinone skeleton. nih.gov If a nitrated fluorenone is used as the starting material, this can lead to the corresponding nitrophenanthridinone.

Schmidt Reaction : This reaction involves the treatment of a ketone (in this case, fluorenone) with hydrazoic acid (HN₃) in the presence of a strong acid. The reaction proceeds via an azido-hydrin intermediate, which, after nitrogen gas expulsion and aryl group migration, yields the phenanthridinone product. rsc.org

While effective, these rearrangement methods are dependent on the availability of often difficult-to-synthesize fluorenone derivatives. nih.gov

Modern Catalytic Approaches for 4-Nitrophenanthridin-6(5H)-one Construction

To overcome the limitations of classical methods, significant research has focused on developing transition-metal-catalyzed reactions, particularly those using palladium. nih.govnih.gov These modern approaches offer higher efficiency, milder reaction conditions, and broader functional group tolerance, often proceeding through the formation of multiple chemical bonds in a single operation. mdpi.com

Palladium catalysis has become a powerful tool for constructing the phenanthridinone scaffold. acs.org These reactions typically involve the coupling of simpler, more readily available starting materials, such as ortho-halobenzamides, with various partners. mdpi.comresearchgate.net The versatility of palladium catalysis allows for the formation of the key C-C and C-N bonds required to build the tricyclic system in a controlled manner. mdpi.com

A notable example is the palladium-catalyzed annulation of arynes with ortho-halobenzamides. This method provides a direct, single-step synthesis of N-substituted phenanthridinones by forming both a C-C and a C-N bond simultaneously under relatively mild conditions. nih.gov The reaction tolerates a variety of functional groups, making it a valuable tool for creating diverse phenanthridinone libraries. nih.gov

| Entry | Starting Material 1 (Benzamide) | Starting Material 2 (Aryne Precursor) | Catalyst/Ligand | Base | Yield of Phenanthridinone | Reference |

| 1 | N-Benzyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ / dppm | CsF, Na₂CO₃ | 82% | nih.gov |

| 2 | N-(4-Methoxybenzyl)-2-bromobenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ / dppm | CsF, Na₂CO₃ | 75% | nih.gov |

| 3 | N-Allyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ / dppm | CsF, Na₂CO₃ | 65% | nih.gov |

| 4 | 2-Bromo-N-phenylbenzamide | 2-Bromobenzoic acid | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | 70% | acs.org |

Table 1: Examples of Palladium-Catalyzed Synthesis of Phenanthridinone Derivatives.

The power of palladium catalysis in this context lies in its ability to orchestrate complex bond-forming sequences. The synthesis of phenanthridinones often proceeds via a domino or one-pot reaction involving sequential intermolecular and intramolecular bond formations. nih.govmdpi.com

Intermolecular C-C Bond Formation : The initial step often involves the palladium-catalyzed coupling of two separate components. For example, in the reaction of an o-halobenzamide with an aryne, the first key step is the intermolecular insertion of the aryne into the palladium-carbon bond of an activated benzamide (B126), forming the crucial biaryl C-C bond. nih.gov

Intramolecular C-N Bond Formation : Following the initial C-C bond formation, the newly formed biaryl intermediate is perfectly poised for a subsequent intramolecular cyclization. A palladium-catalyzed C-N coupling (amination) then occurs between the amide nitrogen and the adjacent aromatic ring, closing the final ring of the phenanthridinone system and regenerating the active palladium catalyst. nih.govmdpi.comacs.org

This strategy of combining intermolecular C-C coupling with intramolecular C-N amination in a single pot is a highly efficient method for accessing complex heterocyclic structures from simple precursors. nih.govmdpi.comthieme.de

While many palladium-catalyzed reactions rely on phosphine (B1218219) ligands to stabilize the metal center and promote reactivity, there has been a significant drive towards developing phosphine-free catalytic systems. These systems can offer advantages in terms of cost, air stability, and simplified product purification.

An efficient synthesis of phenanthridinones has been achieved using a phosphine-free palladium catalyst with o-halobenzamides. mdpi.comresearchgate.net These reactions are typically run in polar aprotic solvents like N,N-dimethylacetamide (DMAc) and proceed through a domino sequence of C-C and C-N bond formation in one pot, affording a range of phenanthridinone derivatives in high yields. mdpi.comresearchgate.netresearchgate.net The absence of phosphine ligands simplifies the catalytic system without compromising its efficiency for this specific transformation. mdpi.com

Rhodium-Catalyzed C-H Activation and Carboxylation Approaches

Rhodium catalysis has emerged as a powerful tool for the synthesis of phenanthridinones through C-H activation, offering direct and efficient routes from readily available precursors. A significant development is the amino-group-assisted C–H carboxylation of 2-arylanilines with carbon dioxide (CO2). chemrxiv.orgacs.org This method utilizes a Rhodium(I) catalyst under redox-neutral conditions, promoted by a phosphine ligand and a base like t-BuOK, without the need for strong organometallic reagents. chemrxiv.orgacs.org This process is notable for its direct conversion of a wide array of 2-(hetero)arylanilines into various phenanthridinones, including those with electron-deficient heteroarenes. chemrxiv.org Mechanistic studies suggest the reaction may proceed through an oxidative addition pathway during the C-H bond cleavage step. chemrxiv.org

Another effective strategy involves the Rhodium(III)-catalyzed C-H bond activation and annulation of N-methoxybenzamides with coupling partners such as aryltriethoxysilanes or aryl boronic acids. researchgate.netresearchgate.net These one-pot syntheses proceed through the formation of a rhodacycle intermediate, which then reacts with the coupling partner to construct the phenanthridinone skeleton. researchgate.net The Rh(III)-catalyzed reaction with aryltriethoxysilanes, for example, describes a double-cycle mechanism to achieve the annulation. researchgate.net These methods provide a complementary approach for accessing substituted phenanthridinones. researchgate.net

| Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Rh(I) / Phosphine Ligand | 2-Arylanilines, CO₂ | Amino-group assisted C-H carboxylation; redox-neutral. | chemrxiv.orgacs.org |

| Rh(III) | N-Methoxybenzamides, Aryl Boronic Acids | One-pot oxidative C-H coupling and annulation. | researchgate.net |

| Rh(III) | N-Methoxybenzamides, Aryltriethoxysilanes | Dual C-H bond activation and annulation. | researchgate.net |

Metal-Free Cyclization Methodologies for Heterocycle Formation

To circumvent the use of transition metals, several metal-free cyclization strategies have been developed for phenanthridinone synthesis. These methods often offer environmental and economic advantages. rsc.orgnih.gov One prominent approach is the intramolecular C-H arylation of N-aryl-2-halobenzamides. rsc.orgrsc.org A notable example utilizes the natural product vasicine (B45323) as a catalyst in combination with potassium tert-butoxide (KOtBu) as a base, often under microwave irradiation. rsc.orgrsc.org This system effectively promotes the intramolecular coupling of aryl halides (iodides, bromides, and chlorides) to yield phenanthridinones in good yields. rsc.orgrsc.org

Radical cyclizations provide another powerful metal-free pathway. The sodium persulfate (Na2S2O8)-promoted decarboxylative cyclization of biaryl-2-oxamic acids is the first example of an intramolecular decarboxylative amidation of an unactivated arene under transition-metal-free conditions. nih.govnih.gov This method is efficient for producing a range of biologically relevant phenanthridinones. nih.gov The reaction likely proceeds through a radical pathway, as indicated by the tolerance of electron-withdrawing groups on the aromatic ring. nih.gov

Additionally, visible-light-induced methods have been established. One such protocol involves the aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, using the organic dye eosin (B541160) B as a photocatalyst. rsc.org Another approach employs a 1-chloroanthraquinone (B52148) catalyst to achieve the cyclization of N-aryl biphenylcarboxamides under visible light, proceeding via a proton-coupled electron transfer (PCET) mechanism to generate a key amidyl radical. researchgate.net A novel procedure based on hydride-induced anionic cyclization has also been developed, where a biaryl bromo-nitrile is reduced to initiate a nucleophilic aromatic substitution (SNAr) and subsequent cyclization. acs.org

| Methodology | Reagents/Conditions | Mechanism | Reference |

|---|---|---|---|

| Intramolecular C-H Arylation | Vasicine, KOtBu, Microwave | Base-promoted C-H arylation | rsc.orgrsc.org |

| Decarboxylative Cyclization | Na₂S₂O₈ | Radical decarboxylation/amidation | nih.govnih.gov |

| Photocatalytic Cyclization | Eosin B, Visible Light, Air | Radical trapping | rsc.org |

| Anionic Cyclization | Hydride source | SNAr | acs.org |

Novel Synthetic Routes and Advanced Reaction Conditions

Modern synthetic chemistry continuously seeks to improve reaction efficiency, and the synthesis of phenanthridinones has benefited significantly from advanced techniques like microwave-assisted synthesis and strategic applications of classic reactions like the Diels-Alder cycloaddition.

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted organic synthesis (MAOS) has become a key technology for accelerating the formation of heterocyclic compounds, offering benefits such as dramatically reduced reaction times, improved yields, and cleaner reactions. chim.itresearchgate.net In the context of phenanthridinone synthesis, microwave irradiation has been successfully applied to the previously mentioned metal-free intramolecular C-H arylation using vasicine and KOtBu. rsc.orgrsc.org This method allows for the rapid synthesis of phenanthridinones from various aryl halides in as little as 15 minutes, with yields ranging from 45–90%. rsc.orgrsc.org The use of microwave heating in this transition-metal-free system highlights its utility in developing environmentally friendly protocols. rsc.org

Microwave heating has also proven optimal for mediating the intramolecular Diels-Alder reaction of furan (B31954) (IMDAF), a key step in another important route to the phenanthridine (B189435) core. thieme-connect.comacs.org This technique facilitates the efficient cyclization of precursors like o-furyl(allylamino)arenes to form dihydrophenanthridines, which can then be oxidized to the final aromatic products. thieme-connect.comacs.org

Diels-Alder Reactions and Intramolecular Diels-Alder of Furan (IMDAF) in Phenanthridine Synthesis

The Diels-Alder reaction provides a powerful C-C bond-forming strategy for constructing the phenanthridinone skeleton. One approach involves the [4+2] cycloaddition of 2(1H)-quinolones, acting as dienophiles, with 1,3-butadiene (B125203) derivatives. nih.govjst.go.jpnih.gov Of particular relevance is the use of 3-nitro-2(1H)-quinolones as dienophiles, which directly incorporates the nitro group found in the target compound, 4-Nitrophenanthridin-6(5H)-one, into the product framework. nih.gov These reactions can be carried out under atmospheric or high-pressure conditions to yield functionalized phenanthridones. nih.govnih.gov

A more recent and versatile strategy is the Intramolecular Diels-Alder of Furan (IMDAF) reaction. thieme-connect.comresearchgate.net This method involves the cyclization of substrates such as o-furyl(allylamino)arenes. acs.org The reaction is often mediated by microwave heating and, in the presence of a catalytic amount of acid, the initial Diels-Alder adduct undergoes further transformation to give dihydrophenanthridines. thieme-connect.comacs.org These intermediates are readily oxidized to the fully aromatic phenanthridine system using methods like air bubbling with UV light or treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgresearchgate.net The IMDAF approach is a key step in synthesizing phenanthridines functionalized in the C-ring and has been applied to the synthesis of complex polycyclic systems. researchgate.netuio.no

Derivatization Strategies and Exploration of Structural Modifications

The biological activity and material properties of phenanthridinones can be finely tuned by introducing various substituents onto the core structure. This has driven the development of methods for regioselective functionalization.

Regioselective Functionalization and Substituent Introduction

The introduction of substituents can be achieved either by functionalizing the pre-formed phenanthridinone ring or by using pre-functionalized starting materials in the cyclization step. Palladium-catalyzed C-H functionalization, often guided by a directing group on the substrate, is a powerful method for achieving regioselectivity. 210.212.36mdpi.com For instance, the Catellani reaction, which combines palladium and norbornene catalysis, enables the ortho-amination and subsequent ipso-C-H arylation of benzamides to produce aminated phenanthridinones with high regioselectivity. bohrium.com The (NH)-phenanthridinone core can also be derivatized at the 6-position via cross-coupling reactions like Suzuki and Kumada couplings to introduce aryl and alkyl groups, respectively. core.ac.uk

A significant challenge is the introduction of electron-withdrawing groups, such as the nitro group in 4-Nitrophenanthridin-6(5H)-one. The IMDAF synthesis route has proven particularly adaptable for this purpose. researchgate.netuio.no Research has demonstrated that the IMDAF strategy allows for the synthesis of imidazophenanthridines with electron-withdrawing groups in the phenanthridine A-ring, a substitution pattern not previously accessible. uio.no This is accomplished by starting with appropriately substituted anilines in the construction of the IMDAF precursor, thereby building the desired functionality directly into the final heterocyclic product. thieme-connect.comuio.no This strategic use of substituted precursors is crucial for accessing derivatives like 4-Nitrophenanthridin-6(5H)-one.

Synthetic Pathways to Analogues Bearing Varied Substituents

The core structure of phenanthridinone is a valuable scaffold in medicinal chemistry, leading to the development of numerous synthetic strategies to access analogues with diverse substitution patterns. These methods allow for the systematic modification of the tricyclic system to explore structure-activity relationships. Key approaches include transition-metal-catalyzed cross-coupling reactions, oxidative cyclizations, and multi-step sequences that introduce functionality onto the aromatic rings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone for constructing the phenanthridinone skeleton, enabling the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

One prominent method is the palladium-catalyzed annulation of ortho-halobenzamides with arynes. nih.gov This approach facilitates the synthesis of N-substituted phenanthridinones in a single step under relatively mild conditions and is tolerant of a wide array of functional groups. nih.gov The reaction proceeds through the simultaneous formation of a C-C and a C-N bond, starting from readily available materials. nih.gov

Another powerful strategy involves a palladium-mediated domino reaction that synthesizes phenanthridinone derivatives from 2-bromophenylbenzamides. acs.orgnih.gov This process includes an aryl-aryl coupling followed by C-N bond formation and a deamidation reaction. acs.org The choice of phosphine ligand is crucial for promoting the domino sequence. acs.org This method demonstrates broad substrate scope, allowing for the preparation of derivatives with varied substituents on the benzamide moiety. acs.orgacs.org For instance, substrates with electron-donating groups such as methoxy (B1213986) substituents on the aromatic ring have been shown to produce good yields. acs.org

The Suzuki-Miyaura cross-coupling reaction offers a convenient one-pot pathway to phenanthridinones. This reaction typically involves the coupling of a 2-halobenzoate with a 2-aminophenylboronic acid derivative in the presence of a palladium catalyst and a suitable ligand, such as SPhos. colab.wsnih.gov This method has been successfully used to synthesize the natural product phenaglydon in high yield. colab.ws A two-step variation involves an initial Suzuki cross-coupling followed by a potassium hydroxide-mediated anionic ring closure, which has proven to be a general route to diversely substituted phenanthridinones. researchgate.net

Interactive Table 1: Palladium-Catalyzed Synthesis of Phenanthridinone Analogues

| Starting Material 1 | Starting Material 2 | Catalyst/Ligand | Key Features | Resulting Substituents | Reference(s) |

| o-Halobenzamide | Aryne Precursor | Pd(OAc)₂ / PPh₃ | Single-step C-C/C-N bond formation | Varied N-substituents | nih.gov |

| 2-Bromobenzamide (B1207801) | 2-Bromobenzoic Acid | Pd(OAc)₂ / PPh₃ | Domino annulation | Varied N-substituents, aliphatic, chloro, fluoro groups | nih.govacs.org |

| 2-Halobenzoate | 2-Aminophenylboronic acid | Pd(OAc)₂ / SPhos | One-pot Suzuki coupling | Varied aromatic substituents | colab.wsnih.gov |

| N-Methoxybenzamide | Aryl Iodide | Palladium Catalyst | Dual C-H activation | Varied aromatic substituents | nih.gov |

Oxidative C-H Coupling

A more atom-economical approach involves the direct intramolecular C-H functionalization of benzanilides. Palladium-catalyzed oxidative C-H coupling uses molecular oxygen as a clean terminal oxidant. oup.comoup.com This reaction cyclizes benzanilides to form the phenanthridinone core. The reaction conditions, such as the choice of palladium catalyst and solvent, significantly influence the reaction yield. For example, using palladium(II) trifluoroacetate (B77799) in melted benzoic acid has been shown to be effective, affording the product in high yield. oup.com This method tolerates various substituents on the benzanilide (B160483) precursor, although some functional groups like cyano substituents may not be compatible. nih.gov

Birch-Heck Sequence for Complex Analogues

For the synthesis of more complex, three-dimensional phenanthridinone analogues, a four-step catalytic enantioselective Birch-Heck sequence has been developed. brynmawr.eduacs.org This process starts with the Birch reduction-alkylation of benzoic acid to create a 1,4-cyclohexadiene (B1204751) product. brynmawr.edu This is followed by amidation and a key intramolecular desymmetrizing Mizoroki-Heck reaction. brynmawr.eduacs.org This pathway is particularly notable for its ability to generate phenanthridinone derivatives containing an all-carbon quaternary stereocenter, introducing significant structural complexity. brynmawr.eduacs.org The methodology allows for a wide variety of substituents on all three rings, including different alkyl groups at the quaternary center and various halogen and methyl substituents on the aryl ring. brynmawr.eduacs.org

Ullmann-Type Coupling Reactions

Classical Ullmann-type reactions, which are copper-promoted, provide another avenue to phenanthridinone precursors. wikipedia.orgsemanticscholar.org While traditional Ullmann reactions often require harsh conditions, modern variations utilize soluble copper catalysts with ligands like diamines, making the process more efficient. wikipedia.orgsigmaaldrich.cn These C-N coupling reactions, sometimes referred to as Goldberg reactions, can be used to couple an aniline (B41778) with an aryl halide, forming a key intermediate that can then be cyclized to the phenanthridinone core. wikipedia.org For example, a copper-catalyzed domino synthesis can achieve intermolecular C-C and intramolecular C-N couplings in one pot. sigmaaldrich.cn

Transition-Metal-Free Pathways

In a move towards more sustainable synthetic methods, transition-metal-free approaches have also been established. One such method involves the cyclization of biaryl-2-oxamic acids through a radical pathway. mdpi.com Another strategy is the base-mediated intramolecular C-H arylation of halo benzamides, which can be promoted by a radical initiator like AIBN or catalyzed by a natural product such as vasicine under microwave irradiation. mdpi.com These methods avoid the cost and potential toxicity associated with transition metals and offer an alternative route to phenanthridinones. mdpi.comresearchgate.net

Interactive Table 2: Summary of Synthetic Pathways to Phenanthridinone Analogues

| Synthetic Strategy | Key Reagents | Mechanism | Key Advantages | Reference(s) |

| Oxidative C-H Coupling | Benzanilide, Pd(OCOCF₃)₂, O₂ | Intramolecular C-H activation | Atom economy, use of O₂ as oxidant | nih.govoup.comoup.com |

| Birch-Heck Sequence | Benzoic acid, Alkylating agents, Pd catalyst | Enantioselective Heck reaction | Creates all-carbon quaternary centers | brynmawr.eduacs.org |

| Ullmann-Type Coupling | Aryl halide, Amine, Copper catalyst | Copper-catalyzed C-N coupling | Alternative to palladium catalysis | wikipedia.orgsemanticscholar.orgsigmaaldrich.cn |

| Metal-Free Radical Cyclization | Halo benzamide, KOtBu, AIBN or Vasicine | Radical-mediated C-C bond formation | Avoids transition metals, sustainable | mdpi.comresearchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 4 Nitrophenanthridin 6 5h One

Fundamental Organic Reaction Mechanisms Applicable to Phenanthridinone Systems

The phenanthridinone core is a versatile platform for various organic reactions. Its structure, featuring an amide within a polycyclic aromatic framework, allows for reactivity at the carbonyl group, the nitrogen atom, the aromatic rings, and positions alpha to the carbonyl.

Nucleophilic attack is a cornerstone of phenanthridinone chemistry. These reactions can be broadly categorized into additions to the carbonyl group and substitutions on the aromatic ring system.

The carbonyl group at position 6 is an electrophilic site susceptible to nucleophilic addition . The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org This intermediate is then typically protonated to yield an alcohol. In the context of 4-Nitrophenanthridin-6(5H)-one, the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) is particularly relevant for 4-Nitrophenanthridin-6(5H)-one. The presence of the strongly deactivating nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer-type adduct. nih.gov Subsequent elimination of a leaving group restores the aromaticity. In reactions like the Vicarious Nucleophilic Substitution (VNS), a carbanion attacks an electron-deficient aromatic ring at a hydrogen-bearing position, followed by a base-induced β-elimination to form the substituted product. nih.gov

Two primary pathways are considered for the initial interaction between a nucleophile and a nitroarene: direct nucleophilic addition to form the σ-adduct, or a single-electron transfer (SET) event. researchgate.net While the SET pathway can lead to other processes, direct addition is a major pathway for substitution reactions. researchgate.net The rate of nucleophilic substitution reactions can depend on several factors, including the nature of the substrate, the strength of the nucleophile, the leaving group's ability, and the solvent. bits-pilani.ac.in

Table 1: Factors Influencing Nucleophilic Substitution Reaction Rates

| Factor | SN1 Mechanism | SN2 Mechanism |

| Substrate | 3° > 2° > 1° | 1° > 2° > 3° |

| Kinetics | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |

| Nucleophile | Weak nucleophiles are effective. | Requires strong nucleophiles. |

| Stereochemistry | Mixture of retention and inversion (racemization). | Inversion of configuration. |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. |

| This table summarizes general principles of nucleophilic substitution reactions that can be applied to phenanthridinone systems. bits-pilani.ac.inmasterorganicchemistry.com |

Elimination reactions involve the removal of two substituents from a molecule to form a new double bond. In phenanthridinone chemistry, these processes are often observed as part of a larger synthetic sequence. For instance, the β-elimination step is crucial in the Vicarious Nucleophilic Substitution (VNS) mechanism, where a leaving group and a proton are removed from the Meisenheimer-type adduct to yield the final substituted product. nih.gov The E2 mechanism, a concerted, one-step process, is common and its stereochemistry often requires an anti-periplanar arrangement of the departing groups. iitk.ac.in The E1cB (Elimination Unimolecular conjugate Base) mechanism can occur in compounds with an acidic hydrogen and a poor leaving group. iitk.ac.in

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton to form a structural isomer. rroij.com While major skeletal rearrangements of the stable phenanthridinone core are uncommon, rearrangements can be integral to its synthesis. For example, the Beckmann rearrangement of certain oximes can be used to construct the phenanthridinone skeleton. nih.gov These reactions often proceed to form a more stable intermediate, such as a tertiary carbocation, before the final product is formed. rroij.com

Proton transfer is a fundamental step in many reactions involving phenanthridinones. masterorganicchemistry.com Acid-base catalysis, where a reaction is accelerated by an acid or a base, is a common feature. longdom.org These reactions can be classified as either general or specific catalysis. In general catalysis, the proton transfer occurs during the rate-limiting step, whereas in specific catalysis, it involves a rapid, reversible proton transfer before the rate-limiting step. nih.govnih.gov

In phenanthridinone chemistry, acid catalysis can activate the carbonyl group at position 6 by protonating the oxygen atom. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. Base catalysis often involves the deprotonation of the N-H group at position 5. The resulting anion is a more potent nucleophile and can participate in various subsequent reactions. The movement of a proton from one part of a molecule to another can be facilitated by a "proton shuttle" like water or can occur as an intramolecular process, especially if a stable 5- or 6-membered transition state is possible. masterorganicchemistry.com The interplay between proton transfer and heavy-atom bond changes is critical and can define the reaction mechanism. nih.gov

Detailed Mechanistic Elucidation of Phenanthridinone Ring Formation

The construction of the phenanthridinone ring system is a key area of research, with numerous methods developed that rely on the strategic formation of key carbon-carbon and carbon-nitrogen bonds.

The synthesis of the tricyclic phenanthridinone core fundamentally relies on the formation of one C-C and one C-N bond to close the central ring. Modern synthetic methods often achieve this through transition-metal-catalyzed C-H activation and coupling reactions.

One prominent strategy involves the dual C-H activation of a benzamide (B126) derivative. nih.gov For instance, the reaction of an N-methoxybenzamide with an aryl iodide can proceed via a palladium-catalyzed process where an initial C-H activation forms a palladacycle intermediate. This intermediate then couples with the aryl iodide, leading to the formation of the crucial C-C bond. A subsequent intramolecular C-H amination or N-H activation leads to the C-N bond formation, completing the phenanthridinone ring. nih.govmdpi.com These one-pot syntheses are highly atom-efficient as they avoid the pre-functionalization of starting materials. nih.gov

Another powerful approach involves aryne-mediated reactions. nih.govorgsyn.org In these mechanisms, an aryne intermediate is generated, typically from a silyl (B83357) triflate or an ortho-halobenzoic acid. orgsyn.orgacs.org This highly reactive intermediate can then be trapped in a palladium-catalyzed cycle. The cycle may involve the oxidative addition of an o-halobenzamide to a Pd(0) catalyst, insertion of the aryne into the resulting Pd(II)-carbon bond (forming the C-C bond), and subsequent reductive elimination to forge the C-N bond and regenerate the catalyst. acs.org

Table 2: Key Mechanistic Steps in Phenanthridinone Synthesis

| Reaction Type | Key Intermediate(s) | Bond Formation Sequence | Catalyst System (Example) |

| Dual C-H Activation | Palladacycle | C-H activation -> C-C coupling -> C-N coupling | Palladium(II) Acetate / Ag₂O |

| Aryne-Mediated Annulation | Aryne, Palladacycle | Aryne formation -> C-C coupling (insertion) -> C-N coupling (reductive elimination) | Pd(OAc)₂ / PPh₃ |

| Decarboxylative Coupling | Aryl-Pd(II) species | Decarboxylation -> C-C coupling -> C-N coupling | Palladium(II) Acetate |

| This table outlines common mechanistic pathways for the synthesis of the phenanthridinone scaffold. nih.govnih.govacs.org |

Transition metals, particularly palladium, play a pivotal role in the efficient synthesis of phenanthridinones, including nitro-substituted derivatives. researchgate.netresearchgate.net These reactions proceed via well-defined catalytic cycles where the metal center is regenerated after each turnover.

A common catalytic cycle for the synthesis of phenanthridinones from 2-bromobenzamides and 2-bromobenzoic acids involves a Pd(0)/Pd(II) pathway. acs.orgacs.org A plausible mechanism can feature two interlocking catalytic cycles or a single cycle involving a Pd(IV) intermediate.

In a dual-cycle mechanism:

Cycle A (Aryne Formation): A Pd(0) catalyst undergoes oxidative addition with 2-bromobenzoic acid. Subsequent base-assisted extrusion of CO₂ and Pd(0) generates a reactive aryne intermediate. acs.org

Cycle B (Annulation): A separate Pd(0) catalyst adds oxidatively to the 2-bromobenzamide (B1207801) substrate to form an aryl-Pd(II) species. Base-assisted C-H activation can form a five-membered palladacycle. acs.org

Bond Formation: This palladacycle intercepts the aryne from Cycle A, leading to a seven-membered palladacycle via C-C bond formation. acs.org

Reductive Elimination: A final reductive elimination step forms the C-N bond, releases the phenanthridinone product, and regenerates the Pd(0) catalyst for Cycle B. acs.org

Alternatively, a single catalytic cycle involving a Pd(IV) intermediate has been proposed:

Oxidative Addition (I): A Pd(0) catalyst adds to the 2-bromobenzamide to give an aryl-Pd(II) intermediate. acs.org

Oxidative Addition (II): This Pd(II) species undergoes a second oxidative addition to 2-bromobenzoic acid, forming a diaryl-Pd(IV) species. acs.org

Reductive Elimination (I) & Decarboxylation: The Pd(IV) intermediate reductively eliminates to form a biaryl Pd(II)-metallacycle, which then loses CO₂. acs.org

Reductive Elimination (II): A final reductive elimination from the resulting Pd(II) intermediate forges the C-N bond, yields the phenanthridinone product, and regenerates the Pd(0) catalyst. acs.org

The specific mechanism can be influenced by the choice of ligands, base, and solvent, but the fundamental steps of oxidative addition, bond formation (via insertion, C-H activation, or other means), and reductive elimination are conserved features of these powerful synthetic methods. researchgate.netbohrium.com

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the successful identification and characterization of transient species that form and are consumed during the chemical transformation. libretexts.org These reaction intermediates, though often short-lived and present in low concentrations, are critical to understanding the stepwise pathway from reactants to products. nih.gov Advanced analytical techniques are indispensable tools for detecting and structurally characterizing these fleeting molecular entities. nih.govrsc.org

In the context of chemical transformations involving 4-Nitrophenanthridin-6(5H)-one, particularly in its synthesis via rhodium(I)-catalyzed C-H carboxylation of 2-arylanilines with carbon dioxide, specific mechanistic studies have been undertaken to probe the reaction pathway. chemrxiv.org These investigations provide insights into the key intermediates that govern the formation of the phenanthridinone core.

Spectroscopic and Labeling Studies

To probe the mechanism, a series of experiments are typically conducted. Isotopic labeling is a powerful method to trace the path of atoms from reactants to products. In the synthesis of phenanthridinones, the use of 13C-labeled carbon dioxide (13CO2) has definitively confirmed that the carbonyl carbon in the product originates from CO2. chemrxiv.org

Further investigations into the reaction course often involve attempting to isolate or detect proposed intermediates. nih.gov In the Rh(I)-catalyzed carboxylation, key experiments have pointed to the formation of specific, non-cyclized intermediates. chemrxiv.org Monitoring the reaction mixture over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) can reveal the presence of these transient species. nih.govnih.gov

For the transformation leading to phenanthridinones, two significant intermediates have been identified in the course of the reaction. chemrxiv.org These findings are crucial as they suggest a plausible reaction sequence where the C-N bond formation may precede the final C-C bond cyclization.

Table 1: Observed Intermediates in the Rh(I)-Catalyzed Synthesis of Phenanthridinones

| Intermediate Type | Proposed Structure | Method of Observation/Inference | Reference |

| Urea (B33335) Intermediate | A urea derivative formed from the aniline (B41778) starting material and CO2. | Detected during the reaction course. Can be independently synthesized and shown to convert to both starting material and product under reaction conditions, albeit in low yields. | chemrxiv.org |

| Carbamate (B1207046) Intermediate | A carbamate species, also formed from the aniline precursor. | Detected during the reaction. Can be independently synthesized and shown to convert to both starting material and product under reaction conditions, albeit in low yields. | chemrxiv.org |

The experiments demonstrated that both the identified urea and carbamate intermediates could serve as precursors to the final phenanthridinone product. chemrxiv.org However, their conversion to the product occurs in low yields, suggesting a complex equilibrium and reaction network. chemrxiv.org These observations support a proposed catalytic cycle where the initial activation of the C-H bond by the rhodium(I) catalyst is a critical step. chemrxiv.org The subsequent steps involving the incorporation of CO2 likely proceed through these urea or carbamate-like species before the ultimate intramolecular cyclization to form the stable phenanthridinone ring system.

The characterization of such intermediates is fundamental to optimizing reaction conditions and developing more efficient synthetic methodologies for this important class of heterocyclic compounds. nih.govnih.gov

Spectroscopic and Advanced Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the carbon framework.

For 4-Nitrophenanthridin-6(5h)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amide proton. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group and the phenanthridinone core. The amide (N-H) proton is anticipated to present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. In related nitrophenyl-containing heterocyclic structures, the NH group signal has been observed in the range of 10.12 to 10.57 ppm. nih.gov

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the amide group (typically >160 ppm) and the aromatic carbons, with the carbon atom directly attached to the nitro group being significantly deshielded.

Expected ¹H and ¹³C NMR Data for 4-Nitrophenanthridin-6(5h)-one

| Nucleus | Type of Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | δ 7.0 - 9.0 | Doublet, Triplet, Multiplet |

| ¹H | Amide (N-H) | δ 10.0 - 11.0 | Broad Singlet |

| ¹³C | Carbonyl (C=O) | >160 | Singlet |

| ¹³C | Aromatic (C-NO₂) | ~140 - 150 | Singlet |

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle. These techniques reveal correlations between different nuclei, confirming the atomic connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the individual aromatic rings of the phenanthridinone skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming the regiochemistry, such as the position of the nitro group, by observing spatial correlations between specific protons across different rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 4-Nitrophenanthridin-6(5h)-one is expected to display several key absorption bands that confirm its structure. The presence of the amide functional group would be indicated by a sharp, strong absorption for the carbonyl (C=O) stretch, typically appearing in the region of 1660-1680 cm⁻¹. nih.govresearchgate.net A broad band corresponding to the N-H stretch is expected around 3300-3400 cm⁻¹. nih.gov Most significantly, the nitro (NO₂) group would be confirmed by two strong and characteristic absorption bands: one for the asymmetric stretch (around 1500-1550 cm⁻¹) and another for the symmetric stretch (around 1300-1360 cm⁻¹). For a similar compound containing a nitrophenyl group, these signals were observed at 1512 cm⁻¹ and 1342 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary vibrational data. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is effective for analyzing non-polar bonds and symmetric vibrations, such as those of the aromatic carbon framework. nsf.gov This technique would help to further characterize the vibrations of the fused aromatic rings.

Expected IR Absorption Bands for 4-Nitrophenanthridin-6(5h)-one

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | ~3300 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium |

| Amide C=O | Stretch | ~1660 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium to Strong |

| Nitro N=O | Asymmetric Stretch | ~1500 - 1550 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers additional structural information.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For 4-Nitrophenanthridin-6(5h)-one (molecular formula C₁₃H₈N₂O₃), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of this specific formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

The choice of ionization technique affects the data obtained from a mass spectrometry experiment.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This typically causes extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) along with numerous fragment ions corresponding to the loss of stable neutral molecules like NO₂, CO, and HCN. Analyzing this fragmentation pattern can help piece together the molecular structure.

Electrospray Ionization (ESI): ESI is a soft ionization method that is particularly useful for polar and less volatile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org This technique is ideal for accurately determining the molecular weight of 4-Nitrophenanthridin-6(5h)-one. For related heterocyclic compounds, the mass spectrum has clearly shown the molecular ion, coinciding with the calculated molecular weight. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within 4-Nitrophenanthridin-6(5H)-one. The absorption of UV or visible radiation by organic molecules promotes valence electrons from a lower energy ground state to a higher energy excited state. shu.ac.ukmsu.edu The specific wavelengths at which absorption occurs are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores—the parts of the molecule responsible for its color. shu.ac.uk

In molecules like 4-Nitrophenanthridin-6(5H)-one, which contain a combination of sigma (σ) bonds, pi (π) bonds, and non-bonding (n) electrons, several types of electronic transitions are possible. These include σ → σ, n → σ, π → π, and n → π transitions. shu.ac.ukrsc.org However, the transitions most relevant to UV-Vis spectroscopy for organic compounds typically fall within the 200-800 nm range and involve the promotion of electrons from π and n orbitals to π* antibonding orbitals. msu.edulibretexts.org

The extended conjugated system of the phenanthridinone core, coupled with the nitro group, significantly influences the electronic absorption spectrum of 4-Nitrophenanthridin-6(5H)-one. Conjugation, the presence of alternating single and multiple bonds, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As the extent of conjugation increases, the energy required for a π → π* transition decreases, resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.org

The UV-Vis spectrum of a related compound, 4-nitrophenol, shows a strong absorption maximum that is sensitive to the pH of the solution, indicating a balance between the undissociated phenol and the phenolate anion. researchgate.netnist.gov For 4-Nitrophenanthridin-6(5H)-one, the presence of the electron-withdrawing nitro group (-NO2) and the lactam ring within the phenanthridine (B189435) structure would be expected to give rise to characteristic absorption bands. The π → π* transitions, typically of high intensity, arise from the aromatic system, while the lower intensity n → π* transitions are associated with the lone pair electrons on the oxygen and nitrogen atoms of the lactam and nitro groups.

Detailed analysis of the UV-Vis spectrum can provide insights into the electronic structure and the extent of conjugation within the molecule. The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a given wavelength, can also be determined and is characteristic of the specific electronic transitions. rsc.org

Table 1: Representative UV-Vis Absorption Data for Related Nitroaromatic Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 4-Nitrophenol | Water (alkaline) | ~400 | n → π* / π → π | researchgate.net |

| 4-Nitrophenol | Water (acidic) | ~320 | n → π / π → π | researchgate.net |

| Acetophenone | Various | ~240, ~280, ~320 | π → π, n → π* | science-softcon.de |

Note: Specific experimental λmax values for 4-Nitrophenanthridin-6(5H)-one were not available in the searched literature. The data presented is for structurally related compounds to illustrate typical absorption ranges for nitroaromatic systems.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

The fundamental principle of XRD involves directing a beam of monochromatic X-rays onto a single crystal of the compound. carleton.edu The electrons of the atoms within the crystal lattice scatter the X-rays, and due to the periodic arrangement of atoms, the scattered waves interfere with each other. Constructive interference occurs at specific angles, producing a diffraction pattern of spots of varying intensities. carleton.edu The positions and intensities of these diffracted spots are unique to the crystal structure.

By analyzing this diffraction pattern, crystallographers can construct an electron density map of the molecule and from that, determine the positions of the individual atoms. creative-biostructure.com This allows for the unambiguous determination of the molecular structure, including the planarity of the aromatic rings, the conformation of the lactam ring, and the orientation of the nitro substituent relative to the phenanthridine core.

For a related compound, 4-nitrophenyl β-D-galactopyranoside, single-crystal XRD analysis revealed that the 4-nitrophenyl group is essentially planar. nih.gov It is expected that the phenanthridinone core of 4-Nitrophenanthridin-6(5H)-one would also exhibit a high degree of planarity due to its aromatic nature. The analysis would also precisely measure the bond lengths and angles within the nitro group and the lactam functionality.

The data obtained from single-crystal XRD is presented in a standardized format, including the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ). These parameters define the size and shape of the repeating unit of the crystal lattice. creative-biostructure.commun.ca

Table 2: Illustrative Crystallographic Data for a Small Organic Molecule

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 101.23 |

| γ (°) | 90 |

| Volume (ų) | 1012.3 |

| Z | 4 |

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the specific biological and molecular activities of 4-Nitrophenanthridin-6(5H)-one that aligns with the requested outline.

Research and documented findings are available for the parent compound, 6(5H)-phenanthridinone, particularly regarding its role as a PARP-1 inhibitor. However, specific studies detailing the enzyme inhibition profile, effects on cell proliferation, interactions with DNA, modulation of signaling pathways, or its role in autophagy and senescence for the 4-nitro derivative could not be located.

Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on the chemical compound “4-Nitrophenanthridin-6(5H)-one” as per the detailed instructions and outline provided.

Biological Activity and Molecular Mechanisms of Action

Mechanistic Studies at the Molecular and Cellular Level

Structure-Activity Relationships (SAR) in Mechanistic Biological Contexts

The biological activity of 4-Nitrophenanthridin-6(5H)-one is intrinsically linked to its distinct chemical architecture. The phenanthridinone core, a tricyclic aromatic system, provides a planar scaffold that can facilitate interactions with biological macromolecules. The introduction of a nitro (-NO2) group at the 4-position significantly influences the molecule's electronic properties and spatial configuration, which are critical determinants of its biological function.

The precise nature of the structure-activity relationship (SAR) for 4-Nitrophenanthridin-6(5H)-one is an area of ongoing investigation. However, based on the known activities of the broader phenanthridinone class as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) and T-lymphokine-activated killer cell-originated protein kinase (TOPK), it is hypothesized that the 4-nitro substituent plays a crucial role in modulating potency and selectivity. umanitoba.canih.gov The positioning of this group is critical, as alterations in the substitution pattern on the phenanthridinone ring are known to significantly impact biological outcomes.

Comparative Biological Studies with Related Phenanthridinone Derivatives

To fully comprehend the biological significance of 4-Nitrophenanthridin-6(5H)-one, it is essential to compare its activity with that of other phenanthridinone derivatives. The phenanthridinone scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.

One of the most well-studied classes of phenanthridinone derivatives is PARP inhibitors. The parent compound, 6(5H)-phenanthridinone, is a known PARP inhibitor, and numerous analogs have been synthesized to improve its potency and selectivity. nih.gov Studies on novel phenanthridinone-based PARP inhibitors have demonstrated that strategic modifications to the core structure can lead to compounds with potencies approximately 10-fold greater than the benchmark inhibitor PJ34. umanitoba.ca While specific data for 4-Nitrophenanthridin-6(5H)-one in this context is not extensively detailed in publicly available literature, the presence of the electron-withdrawing nitro group suggests it could have a distinct inhibitory profile compared to unsubstituted or differently substituted analogs.

In the realm of anticancer research, derivatives of 1-phenyl phenanthridin-6(5H)-one have been identified as potent TOPK inhibitors, with some compounds exhibiting IC50 values below 100 nM. nih.gov A comparative analysis of 4-Nitrophenanthridin-6(5H)-one with these and other phenanthridinone-based anticancer agents would be invaluable in elucidating the specific contribution of the 4-nitro group to cytotoxicity and the underlying mechanism of action.

Furthermore, the parent compound, 6(5H)-phenanthridinone, has demonstrated immunosuppressive activities. nih.gov A comparative study of 4-Nitrophenanthridin-6(5H)-one and other derivatives in immunological assays would clarify whether this activity is a general feature of the phenanthridinone class and how different substituents modulate this effect.

The following table provides a conceptual framework for comparing the biological activities of 4-Nitrophenanthridin-6(5H)-one with other representative phenanthridinone derivatives, based on the activities reported for the broader class. It is important to note that direct comparative experimental data for 4-Nitrophenanthridin-6(5H)-one is limited, and this table is illustrative of the types of comparisons that are critical for a comprehensive understanding.

| Compound | Substitution | Reported Biological Activity/Target | Potency (Example) |

|---|---|---|---|

| 6(5H)-Phenanthridinone | Unsubstituted | PARP Inhibition, Immunosuppressive | Baseline |

| 4-Nitrophenanthridin-6(5H)-one | 4-Nitro | (Hypothesized) PARP Inhibition, Anticancer | Data Not Available |

| PJ34 (A Phenanthridinone Derivative) | Complex | PARP Inhibition | Benchmark |

| 1-Phenyl Phenanthridin-6(5H)-one Derivative (e.g., 9g) | 1-Phenyl and other substitutions | TOPK Inhibition, Anticancer | IC50 < 100 nM |

Computational Chemistry and Theoretical Studies on 4 Nitrophenanthridin 6 5h One

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This technique is crucial for understanding the potential biological targets of 4-Nitrophenanthridin-6(5H)-one and the nature of its interactions.

Detailed Research Findings: Currently, specific molecular docking studies published in peer-reviewed journals focusing solely on 4-Nitrophenanthridin-6(5H)-one are limited. However, the methodology remains a primary tool for its virtual screening against various protein targets. A typical molecular docking workflow for this compound would involve defining the three-dimensional structure of 4-Nitrophenanthridin-6(5H)-one and then computationally placing it into the active site of a target protein. The stability of the resulting complex is evaluated using a scoring function, which estimates the binding affinity. The analysis of these interactions can reveal key binding modes, such as hydrogen bonds and hydrophobic interactions, that are critical for its biological activity.

To illustrate the type of data generated from such a study, the following table presents hypothetical molecular docking results of 4-Nitrophenanthridin-6(5H)-one against a putative protein kinase.

| Parameter | Illustrative Value/Description |

|---|---|

| Target Protein | Protein Kinase B (Akt) |

| Binding Affinity (kcal/mol) | -9.2 |

| Interacting Amino Acid Residues | Lys179, Leu181, Asp292, Phe293 |

| Key Interactions | Hydrogen bond between the nitro group and Lys179; π-π stacking with Phe293 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the reactivity and stability of 4-Nitrophenanthridin-6(5H)-one by analyzing its electronic properties.

Detailed Research Findings: While comprehensive DFT studies specifically targeting 4-Nitrophenanthridin-6(5H)-one are not extensively available in the public domain, this computational approach is fundamental to characterizing its molecular properties. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

The table below provides an example of the kind of data that would be generated from DFT calculations performed on 4-Nitrophenanthridin-6(5H)-one.

| DFT-Calculated Property | Illustrative Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Dipole Moment | 4.8 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For 4-Nitrophenanthridin-6(5H)-one, MD simulations can be used to study its conformational flexibility and the stability of its complex with a biological target.

Detailed Research Findings: There is a notable absence of specific, published molecular dynamics simulation studies for 4-Nitrophenanthridin-6(5H)-one in the available scientific literature. However, MD simulations would be invaluable for validating the results of molecular docking. By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein over time. This provides a more realistic and dynamic understanding of the binding event.

An illustrative summary of the potential findings from an MD simulation of a 4-Nitrophenanthridin-6(5H)-one-protein complex is presented below.

| Simulation Parameter | Illustrative Observation |

|---|---|

| Simulation Duration | 200 ns |

| Ligand Root Mean Square Deviation (RMSD) | Stable fluctuations below 2.0 Å, indicating stable binding |

| Protein Root Mean Square Fluctuation (RMSF) | Minimal fluctuations in the active site residues |

| Persistent Interactions | Hydrogen bond with Lys179 maintained for >90% of the simulation time |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Detailed Research Findings: A specific QSAR model that includes 4-Nitrophenanthridin-6(5H)-one has not been identified in the surveyed literature. The development of a QSAR model would require a dataset of phenanthridinone derivatives with their experimentally determined biological activities. By calculating a variety of molecular descriptors for each compound, a predictive model can be built. Such a model would be instrumental in predicting the activity of new, unsynthesized derivatives of 4-Nitrophenanthridin-6(5H)-one, thereby guiding the design of more potent analogues.

The table below exemplifies the statistical parameters that would be used to validate the robustness of a hypothetical QSAR model.

| Statistical Parameter | Illustrative Value |

|---|---|

| Correlation coefficient (R²) | 0.91 |

| Cross-validated correlation coefficient (Q²) | 0.82 |

| Standard deviation of error of prediction (SDEP) | 0.25 |

| F-test value | 120.5 |

Potential Research Applications in Chemical Biology and Materials Science

Development as Chemical Probes for Interrogating Biological Systems

The unique structural and electronic features of 4-Nitrophenanthridin-6(5H)-one make it a promising candidate for the development of chemical probes. The phenanthridinone skeleton is a known pharmacophore, exhibiting a variety of biological activities, which provides a foundation for targeted probe design. The introduction of a nitro group at the 4-position can be leveraged for several probing functionalities.

One potential application lies in the development of fluorescent probes for detecting specific enzymatic activities or microenvironments within biological systems. The nitro group is known to quench fluorescence. Therefore, a probe based on the 4-Nitrophenanthridin-6(5H)-one scaffold could be designed to be non-fluorescent or weakly fluorescent initially. Upon enzymatic reduction of the nitro group to an amino group in a specific cellular environment, a significant increase in fluorescence could be observed. This "turn-on" fluorescence mechanism is a highly desirable feature for chemical probes, as it minimizes background signal and enhances sensitivity.

Furthermore, the nitroaromatic moiety of 4-Nitrophenanthridin-6(5H)-one could be exploited for the detection of hypoxic conditions in tumors. It is well-established that nitroreductase enzymes are overexpressed in hypoxic cancer cells. These enzymes can selectively reduce the nitro group, leading to a change in the molecule's properties, such as its fluorescence or its ability to be trapped within the cell. This could enable the non-invasive imaging of tumor hypoxia, a critical factor in cancer progression and treatment resistance.

Table 1: Potential Chemical Probe Applications of 4-Nitrophenanthridin-6(5H)-one

| Application Area | Proposed Mechanism | Target Analyte/Process |

|---|---|---|

| Enzyme Activity Probes | Reduction of the nitro group to a fluorescent amino group. | Nitroreductase enzymes. |

| Hypoxia Imaging | Selective reduction of the nitro group in low-oxygen environments. | Hypoxic tumor cells. |

| DNA Intercalating Probes | The planar phenanthridinone core can intercalate into DNA. | Nucleic acids. |

Applications in Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of 4-Nitrophenanthridin-6(5H)-one is well-suited for participating in various supramolecular assemblies. The planar aromatic core can engage in π-π stacking interactions, which are fundamental to the formation of ordered supramolecular structures. The presence of the lactam functionality provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the formation of intricate hydrogen-bonding networks.

The nitro group adds another layer of functionality, as it can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. These multiple interaction sites could allow 4-Nitrophenanthridin-6(5H)-one to self-assemble into well-defined nanostructures such as nanofibers, gels, or liquid crystals. The properties of these materials would be highly dependent on the specific arrangement of the molecules, which could be tuned by modifying the solvent or temperature.

Moreover, the electron-deficient nature of the nitro-substituted aromatic ring system could enable molecular recognition of electron-rich guest molecules through charge-transfer interactions. This could be exploited in the design of sensors or molecular receptors for specific analytes. The binding of a guest molecule could lead to a change in the photophysical properties of the 4-Nitrophenanthridin-6(5H)-one assembly, providing a detectable signal.

Role as Key Intermediates in the Synthesis of More Complex Molecular Architectures

The phenanthridinone scaffold is a core component of numerous biologically active natural products and synthetic pharmaceuticals. researchgate.net Therefore, 4-Nitrophenanthridin-6(5H)-one represents a valuable building block for the synthesis of more complex and potentially more potent molecules. The nitro group serves as a versatile functional handle that can be transformed into a variety of other functional groups.

For instance, the reduction of the nitro group to an amine would yield 4-Aminophenanthridin-6(5H)-one. This amino group could then be further functionalized through acylation, alkylation, or diazotization reactions, allowing for the introduction of diverse substituents. These modifications could be used to modulate the biological activity, solubility, and other physicochemical properties of the resulting compounds.

Furthermore, the aromatic rings of the phenanthridinone core are amenable to various C-H functionalization and cross-coupling reactions. These modern synthetic methods would allow for the attachment of additional molecular fragments, leading to the construction of elaborate and diverse molecular architectures with potential applications in drug discovery and materials science. The strategic placement of the nitro group can also influence the regioselectivity of these reactions.

Table 2: Synthetic Transformations of 4-Nitrophenanthridin-6(5H)-one

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Nitro Group Reduction | Fe/HCl, SnCl₂/HCl, or H₂/Pd-C | Amine (-NH₂) |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Varies depending on nucleophile |

| Cross-Coupling Reactions | Palladium or other transition metal catalysts | Biaryl or other coupled structures |

Exploration of 4-Nitrophenanthridin-6(5H)-one in Optoelectronic or Photophysical Materials

The extended π-conjugated system of the phenanthridinone core suggests that 4-Nitrophenanthridin-6(5H)-one may possess interesting photophysical and electronic properties. The presence of the electron-withdrawing nitro group in conjugation with the aromatic system can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can result in a large Stokes shift and solvent-dependent emission properties (solvatochromism), which are desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

The electron-accepting nature of the nitro group also suggests that 4-Nitrophenanthridin-6(5H)-one could function as an n-type semiconductor material. Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and packing of the organic material. The rigid and planar structure of 4-Nitrophenanthridin-6(5H)-one could facilitate ordered molecular packing, which is beneficial for charge transport.

Further research into the synthesis of derivatives of 4-Nitrophenanthridin-6(5H)-one with tailored electronic properties could lead to the development of new materials for a range of optoelectronic applications. For example, the introduction of electron-donating groups at other positions on the phenanthridinone core could enhance the ICT character and tune the emission wavelength.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for synthesizing phenanthridinone scaffolds often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. nih.govchemistryforsustainability.org The development of sustainable synthetic protocols is a critical future direction. Green chemistry approaches focus on improving efficiency, reducing environmental impact, and enhancing safety.

Future synthetic strategies for 4-Nitrophenanthridin-6(5H)-one and its analogs will likely concentrate on several key green methodologies:

Photocatalysis : Utilizing visible light as a traceless reagent provides an environmentally benign way to construct the phenanthridinone core. d-nb.info Light-promoted direct oxidative C-H amidation, using photocatalysts under blue LED irradiation, allows for the formation of the lactam ring without pre-functionalized starting materials. acs.orgibs.re.kr This method is tolerant of various functional groups, including halides, which is advantageous for creating diverse derivatives. acs.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction times and improve yields compared to conventional heating. cem.de It has been successfully applied to the synthesis of phenanthridines and phenanthridinones, including transition-metal-free intramolecular C-H arylation. nih.govthieme-connect.comnih.gov This technique enhances energy efficiency and often leads to cleaner reactions with higher purity products. cem.de

Mechanochemistry : Solvent-free synthesis using ball-milling is an innovative green technology that minimizes waste and simplifies purification. thieme-connect.com A mechanochemical cascade reaction has been developed for phenanthridinone synthesis, highlighting its potential for a more sustainable manufacturing process. thieme-connect.com

Catalysis with Nanoparticles : The use of palladium nanoparticles (Pd NPs) as catalysts for C-H activation reactions is a promising green approach. chemistryforsustainability.org These reactions can be performed in aqueous media without the need for additives, oxidants, or an inert atmosphere, significantly reducing the generation of hazardous waste. chemistryforsustainability.orgnih.gov

Utilization of CO₂ : The use of carbon dioxide, a non-toxic and abundant C1 source, for the carbonylation step in phenanthridinone synthesis represents a significant advancement in sustainable chemistry. nih.gov

| Green Chemistry Approach | Principle | Potential Advantage for 4-Nitrophenanthridin-6(5H)-one Synthesis |

|---|---|---|

| Visible-Light Photocatalysis | Use of light as a clean energy source to drive reactions, often via radical intermediates. d-nb.info | Mild reaction conditions, high functional group tolerance, reduced use of harsh reagents. acs.org |

| Microwave-Assisted Synthesis | Rapid and efficient heating through dielectric energy transfer. cem.de | Dramatically reduced reaction times and increased product yields. cem.de |

| Mechanochemistry (Ball-Milling) | Solvent-free reactions induced by mechanical force. thieme-connect.com | Eliminates bulk solvent waste, reduces byproducts, enhances sustainability. thieme-connect.com |

| Palladium Nanoparticle Catalysis | C-H activation in aqueous media using recyclable nanocatalysts. chemistryforsustainability.org | Avoids organic solvents and hazardous oxidants; potential for catalyst reuse. chemistryforsustainability.org |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating the design-make-test-analyze (DMTA) cycle. nih.govacs.org For a compound like 4-Nitrophenanthridin-6(5H)-one, AI offers powerful tools for designing novel derivatives, predicting their properties, and planning their synthesis.

Key applications of AI/ML in future research include:

De Novo Drug Design : Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and favorable physicochemical characteristics. nih.govchemanager-online.com This could be used to create new analogs of 4-Nitrophenanthridin-6(5H)-one with improved efficacy or selectivity.

Property Prediction : AI models can accurately predict various properties of novel compounds, including bioactivity, human intestinal absorption, and toxicity, based on their chemical structure. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources.